3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenoxy group and a 2H-1,2,3-triazol-2-yl ethyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process:
Formation of the 4-fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the 4-fluorophenoxy intermediate.
Synthesis of the 2H-1,2,3-triazol-2-yl ethyl intermediate: This step involves the reaction of an azide compound with an alkyne derivative through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 2H-1,2,3-triazol-2-yl ethyl intermediate.
Coupling of intermediates: The final step involves the coupling of the 4-fluorophenoxy intermediate with the 2H-1,2,3-triazol-2-yl ethyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
- 3-(4-bromophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
- 3-(4-methylphenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
Uniqueness
3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-4-6-15(7-5-14)24-16-3-1-2-13(12-16)17(23)19-10-11-22-20-8-9-21-22/h1-9,12H,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWUZCEXMJNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.